5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl and anilino groups. The final step involves the addition of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as using continuous flow reactors and advanced purification techniques, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [3-Amino-4-(benzenesulfonyl)-5-(2,6-diethylanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone
- [3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone
Uniqueness
What sets 5-BENZOYL-3-(BENZENESULFONYL)-N2-(2,5-DIMETHOXYPHENYL)THIOPHENE-2,4-DIAMINE apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-31-17-13-14-20(32-2)19(15-17)27-25-24(34(29,30)18-11-7-4-8-12-18)21(26)23(33-25)22(28)16-9-5-3-6-10-16/h3-15,27H,26H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPQSFTWPCPXKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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